Methyl 2-(4-chloro-2-methylphenoxy)propanoate
Overview
Description
“Methyl 2-(4-chloro-2-methylphenoxy)propanoate” is a chemical compound with the linear formula C11H13ClO3 . It is also known as Mecoprop . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(OC1=CC=C(Cl)C=C1)C(OC)=O
. The InChI representation is 1S/C11H13ClO3/c1-7(11(13)14-2)15-9-5-3-8(12)4-6-9/h3-7H,1-2H3
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 228.67 g/mol.Scientific Research Applications
Photodegradation in Aqueous Solutions
Research by Vione et al. (2010) highlights the impact of organic compounds on the photodegradation of Methyl 2-(4-chloro-2-methylphenoxy)propanoate in aqueous solutions. This study found that the presence of phenol and 2-propanol significantly decreases the photolysis quantum yield of the herbicide upon UVB irradiation, suggesting a reduced degradation rate in environments with these compounds, which could affect its persistence and efficacy in agricultural water bodies Effect of dissolved organic compounds on the photodegradation of the herbicide MCPA in aqueous solution.
Detection in Environmental Samples
A study by Nuhu et al. (2012) developed a sensitive method for determining this compound and related compounds in water samples. This method uses phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, offering a way to monitor environmental exposure and potential ecological impacts Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis.
Physiological Effects on Plants
Shimabukuro et al. (1978) explored the physiological effects of Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate on oat, wild oat, and wheat, showing its selective herbicidal action. This compound inhibits auxin-stimulated elongation in these plants, affecting their growth differently, which is crucial for understanding its application for weed control in crops Physiological effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on oat, wild oat, and wheat.
Herbicide Sorption and Degradation
Werner et al. (2012) reviewed the sorption behavior of this compound and other phenoxy herbicides in soils. The study emphasizes the role of soil organic matter and iron oxides as significant sorbents, highlighting how these interactions can influence the mobility and degradation of herbicides in agricultural settings Sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals.
Environmental Persistence and Exposure
Investigations by Manninen et al. (1986) evaluated the exposure of Finnish farm workers to phenoxy acid herbicides, including this compound. This study provides insight into the occupational exposure and environmental persistence of such chemicals, contributing to the understanding of safety measures needed during its application Exposure of finnish farm workers to phenoxy acid herbicides.
Safety and Hazards
This compound is classified as an Eye Irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H319: Causes serious eye irritation. The precautionary statements are P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mechanism of Action
Target of Action
Mecoprop-methyl primarily targets broad-leaved weeds . It is a post-emergence herbicide, meaning it is designed to control weeds after they have germinated and are actively growing .
Mode of Action
Mecoprop-methyl is a selective, systemic herbicide . It is absorbed through the leaves of plants and then translocated to the roots . The compound acts as a synthetic auxin, a type of plant hormone . It mimics the action of natural auxin, leading to uncontrolled growth in the target weeds, which eventually causes their death .
Biochemical Pathways
It is known that the compound interferes with the normal growth processes regulated by auxin . This interference leads to uncontrolled growth and eventual death of the target weeds .
Pharmacokinetics
It is known that the compound is rapidly broken down to mecoprop acid .
Result of Action
The primary result of Mecoprop-methyl’s action is the control of broad-leaved weeds . By mimicking auxin and causing uncontrolled growth, the compound effectively kills these weeds, thereby helping to maintain the health and aesthetics of lawns, sports fields, golf courses, and cereal crops .
Properties
IUPAC Name |
methyl 2-(4-chloro-2-methylphenoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGAULPFWIQKRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863023 | |
Record name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2786-19-8, 23844-56-6 | |
Record name | Mecoprop-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MCPP ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mecoprop methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 23844-56-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECOPROP-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N12A0WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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